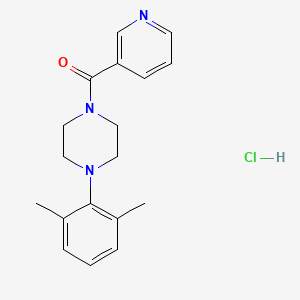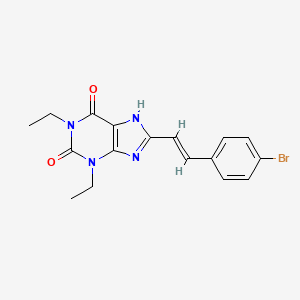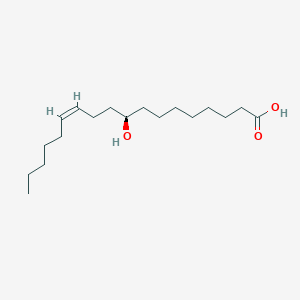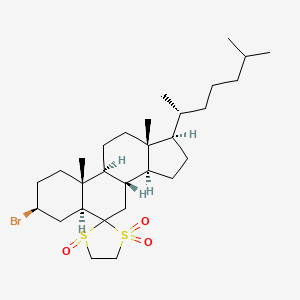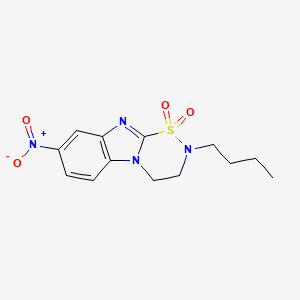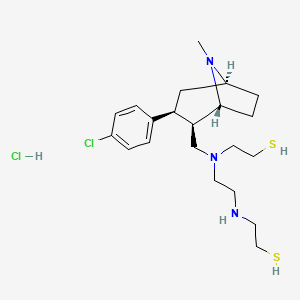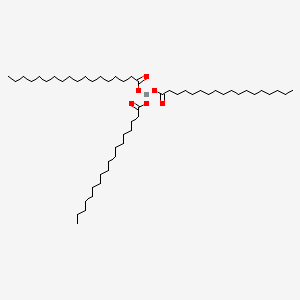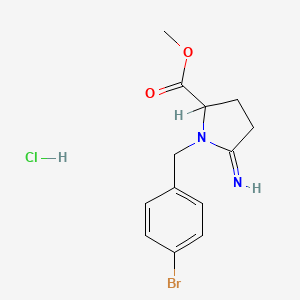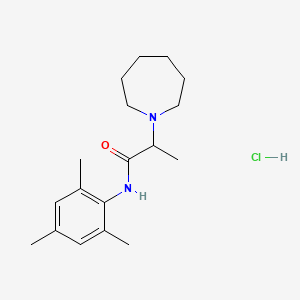
1H-Azepine-1-acetamide, hexahydro-alpha-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine-1-acetamide, hexahydro-alpha-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a chemical compound with the molecular formula C18-H28-N2-O.Cl-H and a molecular weight of 324.94 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1H-Azepine-1-acetamide, hexahydro-alpha-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves several steps. The synthetic routes and reaction conditions are typically designed to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
1H-Azepine-1-acetamide, hexahydro-alpha-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is studied for its potential biological activities and interactions with biological molecules. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is used in the production of various chemical products .
Wirkmechanismus
The mechanism of action of 1H-Azepine-1-acetamide, hexahydro-alpha-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1H-Azepine-1-acetamide, hexahydro-alpha-methyl-N-(2,4,6-trimethylphenyl)-, monohydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other azepine derivatives with different substituents or functional groups. The specific properties and applications of this compound can be compared with those of similar compounds to understand its unique characteristics .
Eigenschaften
CAS-Nummer |
118564-53-7 |
|---|---|
Molekularformel |
C18H29ClN2O |
Molekulargewicht |
324.9 g/mol |
IUPAC-Name |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O.ClH/c1-13-11-14(2)17(15(3)12-13)19-18(21)16(4)20-9-7-5-6-8-10-20;/h11-12,16H,5-10H2,1-4H3,(H,19,21);1H |
InChI-Schlüssel |
FUZZCRAKVIUQND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)N2CCCCCC2)C.Cl |
Löslichkeit |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



